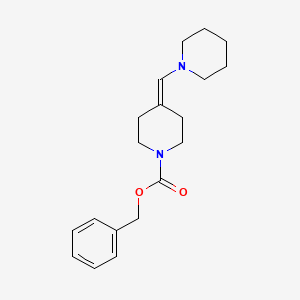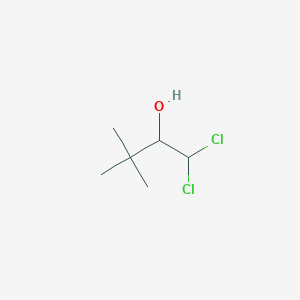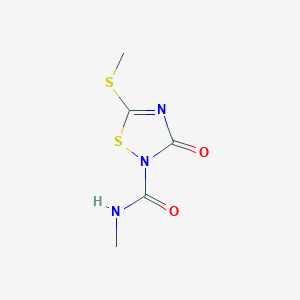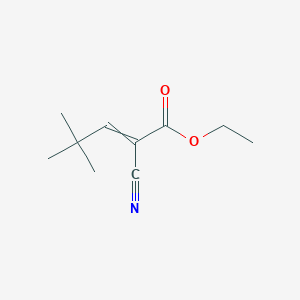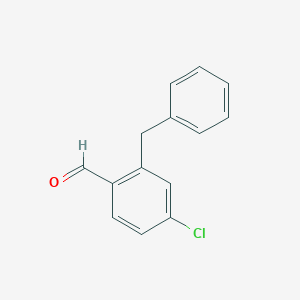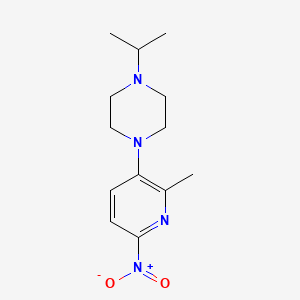
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine
Overview
Description
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine typically involves the following steps:
Nitration of 2-methylpyridine: The starting material, 2-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the pyridine ring.
Alkylation of piperazine: Piperazine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-isopropylpiperazine.
Coupling reaction: The nitrated pyridine derivative is then coupled with 1-isopropylpiperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions ortho or para to the nitro group.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-Isopropyl-4-(2-methyl-6-amino-pyridin-3-yl)-piperazine.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Oxidation: 1-Isopropyl-4-(2-carboxy-6-nitro-pyridin-3-yl)-piperazine.
Scientific Research Applications
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting central nervous system disorders, due to its structural similarity to known pharmacologically active piperazine derivatives.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the piperazine ring may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
1-(4-Methylphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the pyridine ring make this compound unique among piperazine derivatives
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-6-8-16(9-7-15)12-4-5-13(17(18)19)14-11(12)3/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
NUZFTDPWVWSCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])N2CCN(CC2)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B8562199.png)
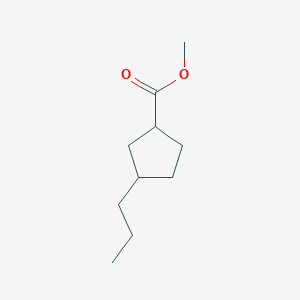

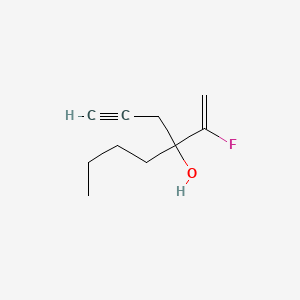

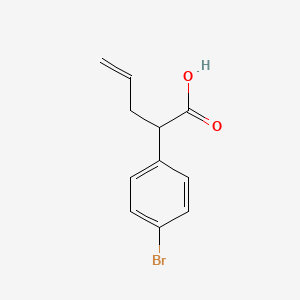
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
